Cas no 927979-26-8 (4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide)

927979-26-8 structure
상품 이름:4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenesulfonamide, 4-(aminomethyl)-N-(4-fluorophenyl)-
- 4-(Aminomethyl)-n-(4-fluorophenyl)benzene-1-sulfonamide
- 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide
-
- 인치: 1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)16-19(17,18)13-7-1-10(9-15)2-8-13/h1-8,16H,9,15H2
- InChIKey: DJQWTDSBUVRLRP-UHFFFAOYSA-N
- 미소: C1(S(NC2=CC=C(F)C=C2)(=O)=O)=CC=C(CN)C=C1
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108820-10.0g |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95.0% | 10.0g |
$2516.0 | 2025-03-21 | |
Enamine | EN300-108820-0.5g |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95.0% | 0.5g |
$457.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00993222-1g |
4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95% | 1g |
¥5010.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00993222-5g |
4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95% | 5g |
¥10115.0 | 2024-04-17 | |
Enamine | EN300-108820-0.25g |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95.0% | 0.25g |
$252.0 | 2025-03-21 | |
Enamine | EN300-108820-10g |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95% | 10g |
$2884.0 | 2023-10-27 | |
Aaron | AR01A0UC-10g |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95% | 10g |
$3991.00 | 2024-07-18 | |
Aaron | AR01A0UC-100mg |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95% | 100mg |
$344.00 | 2024-07-18 | |
Aaron | AR01A0UC-1g |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95% | 1g |
$948.00 | 2024-07-18 | |
1PlusChem | 1P01A0M0-250mg |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide |
927979-26-8 | 95% | 250mg |
$471.00 | 2024-04-20 |
4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide 관련 문헌
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
927979-26-8 (4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide) 관련 제품
- 2287289-59-0(1H-Pyrazole, 4-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1))
- 1361510-43-1(4'-Methoxy-2'-methyl-2,3,6-trichlorobiphenyl)
- 394236-79-4(2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide)
- 2319802-47-4(4,5-dimethyl-6-{1-(1,3-thiazole-4-carbonyl)piperidin-4-ylmethoxy}pyrimidine)
- 2680532-91-4(tert-butyl N-2-(3-cyclopropyl-1,2-oxazol-5-yl)ethylcarbamate)
- 102153-56-0(2,7-Naphthalenediol, 1,8-dibromo-)
- 1261675-80-2(3-(2-Chloro-6-iodobenzoyl)pyridine)
- 33821-38-4(1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one)
- 2005975-76-6(4-(azetidin-2-yl)-1-tert-butyl-1H-pyrazole)
- 692762-01-9(4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine)
추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약
